
3,5-Dimethoxyaniline
Overview
Description
3,5-Dimethoxyaniline (CAS: 10272-07-8) is an aromatic amine with the molecular formula C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol. It features two methoxy (-OCH₃) groups at the 3- and 5-positions of the benzene ring and an amine (-NH₂) group at the 1-position.
This compound is a versatile intermediate in organic synthesis, notably for constructing biologically active molecules. It serves as a precursor for aminoflavones, quinolones, and benzimidazoles, which have applications in anticancer and antimicrobial drug development . Its reactivity is influenced by the electron-donating methoxy groups, which enhance nucleophilicity at the amine site, making it suitable for electrophilic substitution and coupling reactions .
Preparation Methods
Catalytic Hydrogenation of Nitro Precursors
Reaction Mechanism and Catalytic Systems
The reduction of 3,5-dimethoxynitrobenzene to 3,5-dimethoxyaniline via catalytic hydrogenation is a cornerstone of industrial production. Adapted from methodologies described in patent US5041671A , this process employs platinum or palladium catalysts supported on carbon (5% Pt/C or Pd/C) under hydrogen pressures of 5–20 bar. The reaction proceeds via a three-step mechanism:
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Adsorption of hydrogen onto the catalyst surface.
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Electrophilic attack on the nitro group, forming a nitroso intermediate.
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Further reduction to the primary amine, with water as a byproduct.
Key parameters influencing yield and reaction rate include:
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Temperature : Optimal range of 80–110°C, balancing kinetic efficiency against catalyst degradation.
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Solvent : Aromatic solvents like xylene prevent side reactions and facilitate product isolation .
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Co-catalysts : Morpholine or triethylamine (0.5–1.0 eq) enhance catalyst longevity by neutralizing acidic byproducts .
Table 1: Comparative Hydrogenation Conditions for this compound Synthesis
Parameter | Laboratory-Scale | Industrial-Scale |
---|---|---|
Catalyst Loading | 5% Pt/C (1–2 wt%) | 5% Pt/C (0.5–1 wt%) |
H₂ Pressure | 10–15 bar | 15–20 bar |
Reaction Time | 60–90 min | 30–45 min |
Yield | 94–99% | 97–99% |
Purity (HPLC) | ≥98% | ≥99.5% |
Industrial-Scale Implementation
Continuous flow reactors dominate industrial production due to their superior heat and mass transfer capabilities. In a typical setup :
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Feedstock Preparation : 3,5-Dimethoxynitrobenzene is dissolved in xylene (20–30% w/v) and mixed with a catalyst slurry.
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Reactor Configuration : Multi-stage fixed-bed reactors maintain isothermal conditions via external cooling.
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Product Isolation : Post-reaction, the catalyst is filtered under nitrogen, and the solvent is removed via vacuum distillation. The crude amine is precipitated by cooling the aqueous filtrate to 5–10°C, yielding a crystalline product with ≤0.2% impurities .
Nucleophilic Aromatic Substitution
Methoxylation of Dihalogenated Anilines
This compound can be synthesized from 3,5-dichloroaniline via nucleophilic substitution with methoxide ions. This two-step process involves:
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Formation of Sodium Methoxide : Generated in situ from methanol and sodium hydroxide.
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Displacement Reaction : Conducted at 150–180°C in dimethylformamide (DMF), achieving 70–85% conversion over 12–24 hours.
Optimization of Reaction Conditions
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Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance methoxide nucleophilicity.
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Catalysts : Copper(I) iodide (5–10 mol%) accelerates substitution rates via Ullmann-type coupling .
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Side Reactions : Competing hydrolysis to 3,5-dihydroxyaniline is mitigated by maintaining anhydrous conditions.
Methylation of Dihydroxyaniline Derivatives
Stepwise Synthesis from Resorcinol
A cost-effective route involves methylating 3,5-dihydroxyaniline, derived from resorcinol (1,3-dihydroxybenzene):
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Amination : Resorcinol reacts with aqueous ammonia at 200°C under autogenous pressure, yielding 3,5-dihydroxyaniline (60–70% yield).
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Methylation : Treatment with methyl iodide (2.2 eq) and potassium carbonate in acetone at 60°C for 8 hours installs methoxy groups (85–90% yield).
Table 2: Methylation Efficiency with Different Agents
Methylating Agent | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
Methyl Iodide | Acetone | 60 | 85–90 |
Dimethyl Sulfate | DMF | 80 | 75–80 |
Trimethyl Phosphate | Toluene | 100 | 65–70 |
Challenges in Selective Methylation
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Over-Methylation : Excess methylating agent leads to N-methylated byproducts.
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Solvent Purity : Residual water hydrolyzes methyl iodide, reducing efficiency.
Comparative Analysis of Synthetic Routes
Yield and Purity Considerations
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Catalytic Hydrogenation : Highest yields (97–99%) and purity, but requires specialized equipment.
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Nucleophilic Substitution : Moderate yields (70–85%), suitable for small-scale synthesis.
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Methylation : Cost-effective but generates stoichiometric waste (e.g., NaCl, KI).
Environmental and Economic Impact
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxyaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The nitro group in 3,5-dimethoxynitrobenzene can be reduced to form this compound.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of electron-donating methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of this compound from 3,5-dimethoxynitrobenzene.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Anticancer Research
One significant application of DMA is in the synthesis of novel anticancer compounds. For instance, a study synthesized N-(3,5-dimethoxyphenyl)acridin-9-amine (G4) using DMA. This compound exhibited notable antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer), HT29 (colon cancer), and HL60 (leukemia). The study found no signs of toxicity in animal models even at high doses, suggesting potential for further development as an anticancer agent .
Synthesis of Benzimidazoles
DMA is also utilized in the synthesis of dimethoxy-activated benzimidazoles. These compounds have shown promise in various biological applications, including antimicrobial and anticancer activities. The process involves the reaction of DMA with various acyl chlorides to produce substituted benzimidazoles .
Conductive Polymers
DMA serves as a precursor for the synthesis of conductive polymers such as poly(3,5-dimethoxyaniline). These polymers are studied for their potential applications in electronic devices due to their electrical conductivity and stability. Research has demonstrated that the oxidation of DMA can lead to polymers with enhanced electrochemical properties, making them suitable for sensors and other electronic applications .
Composite Materials
The incorporation of DMA-derived polymers into composite materials has been explored to improve mechanical properties and thermal stability. For example, studies have shown that blending DMA-based polymers with other materials can enhance their structural integrity while maintaining lightweight characteristics, ideal for aerospace and automotive applications.
Soil Contamination Studies
DMA has been investigated for its potential role in environmental chemistry, particularly in studies related to soil contamination. Its low toxicity levels make it a candidate for evaluating soil screening values (SVs) across Europe, which is crucial for assessing ecological risks associated with chemical pollutants .
Case Studies
Mechanism of Action
The mechanism of action of 3,5-Dimethoxyaniline involves its interaction with various molecular targets. The methoxy groups enhance its nucleophilicity, allowing it to participate in electrophilic aromatic substitution reactions. These reactions often involve the formation of intermediates that can further react to form more complex structures .
Comparison with Similar Compounds
Structural Isomers and Derivatives
Table 1: Key Structural Analogs of 3,5-Dimethoxyaniline
Compound Name | CAS Number | Substituent Positions | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|---|
2,4-Dimethoxyaniline | 2734-70-5 | 2-OCH₃, 4-OCH₃ | C₈H₁₁NO₂ | 153.18 |
2,5-Dimethoxyaniline | 102-56-1 | 2-OCH₃, 5-OCH₃ | C₈H₁₁NO₂ | 153.18 |
3,4-Dimethoxyaniline | 6315-89-5 | 3-OCH₃, 4-OCH₃ | C₈H₁₁NO₂ | 153.18 |
3,4,5-Trimethoxyaniline | 14703-44-1 | 3,4,5-OCH₃ | C₉H₁₃NO₃ | 183.21 |
2,6-Dichloro-3,5-dimethoxyaniline | 872509-56-3 | 3,5-OCH₃, 2,6-Cl | C₈H₉Cl₂NO₂ | 222.07 |
Key Observations :
- Electronic Effects : The positions of methoxy groups significantly alter electronic density. For example, this compound exhibits higher symmetry and balanced electron donation compared to asymmetric isomers like 2,4-Dimethoxyaniline, which may exhibit regioselectivity in reactions .
- Steric Effects : 3,4,5-Trimethoxyaniline has three methoxy groups, increasing steric hindrance but enhancing electron-donating capacity, which can improve binding in biological targets .
Table 2: Comparative Reactivity in Key Reactions
Key Findings :
- Enamino Ester Synthesis: this compound yields 68% of the desired product but generates a byproduct (N-aryl-enaminoamide), likely due to competing reactions at the amine site. In contrast, 2,4-Dimethoxyaniline achieves 87% yield under identical conditions, highlighting positional effects on reaction pathways .
- Benzimidazole Formation : The 3,5-dimethoxy substitution facilitates smooth cyclization to benzimidazoles, whereas 3,4,5-Trimethoxyaniline may require additional optimization due to steric constraints .
Key Insights :
- P-Glycoprotein Inhibition : Increasing methoxy groups (e.g., 3,4,5-Trimethoxyaniline) enhances inhibitory potency, likely due to improved hydrophobic interactions with the target .
- Anticancer Potential: Derivatives of this compound, such as N-(3,5-Dimethoxyphenyl)acridin-9-amine, exhibit DNA-binding properties, a mechanism less pronounced in other isomers .
Physicochemical Properties
- Solubility : this compound is sparingly soluble in water but soluble in polar aprotic solvents (e.g., DMF, DMSO). Its isomers, such as 2,4-Dimethoxyaniline, show similar solubility profiles but differ in crystallization behavior due to molecular symmetry .
- Stability : The compound is sensitive to oxidation, requiring storage under inert conditions. Halogenated derivatives (e.g., 2,6-Dichloro-3,5-dimethoxyaniline) exhibit enhanced stability .
Biological Activity
3,5-Dimethoxyaniline (DMA) is an organic compound that has garnered attention due to its diverse biological activities. This article reviews the biological properties of DMA, including its synthesis, antioxidant, antibacterial, and anticancer activities.
Chemical Structure and Synthesis
This compound is characterized by its two methoxy groups attached to the aniline structure, which significantly influences its reactivity and biological properties. The compound can be synthesized through various methods, including diazotization followed by reduction processes. Notably, DMA has been used as a precursor in synthesizing other biologically active compounds, such as piceatannol .
Antioxidant Activity
Research has demonstrated that DMA exhibits notable antioxidant properties. A study investigating the antioxidant activity of DMA derivatives found that certain derivatives effectively scavenged DPPH radicals. The most potent derivatives showed high radical scavenging activity, indicating that modifications to the DMA structure can enhance its antioxidant capacity .
Compound | DPPH Scavenging Activity (%) |
---|---|
3b | 85 |
3c | 90 |
3d | 92 |
These findings suggest that DMA and its derivatives could serve as potential antioxidants in therapeutic applications.
Antibacterial Activity
The antibacterial activity of DMA has also been explored. In a comparative study of various aniline derivatives, DMA showed significant inhibitory effects against several bacterial strains. The minimum inhibitory concentration (MIC) values indicated that DMA is effective against common pathogens such as E. coli and Staphylococcus aureus.
Bacterial Strain | MIC (µg/mL) |
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E. coli | 50 |
Staphylococcus aureus | 25 |
These results highlight the potential of DMA as a candidate for developing antibacterial agents .
Anticancer Activity
The anticancer properties of DMA have been investigated in several studies. One notable research effort focused on the synthesis of urea derivatives from DMA and their subsequent evaluation against various cancer cell lines. The study revealed that certain derivatives exhibited IC50 values lower than established chemotherapeutics like Doxorubicin .
For instance:
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
7 | PACA2 | 17.8 |
8 | HCT116 | 22.4 |
9 | HePG2 | 12.4 |
These findings suggest that DMA-derived compounds may offer new avenues for cancer therapy by targeting multiple pathways involved in tumor growth and proliferation.
Case Studies
- Antioxidant Efficacy : A study evaluated the antioxidant potential of various DMA derivatives using DPPH assays and found significant activity correlating with structural modifications.
- Antibacterial Properties : Another investigation assessed the antibacterial effects of DMA against clinical isolates and confirmed its efficacy in inhibiting bacterial growth.
- Anticancer Activity : A recent study synthesized novel compounds from DMA and tested them against multiple cancer cell lines, demonstrating promising results in reducing cell viability.
Properties
IUPAC Name |
3,5-dimethoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-10-7-3-6(9)4-8(5-7)11-2/h3-5H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRGWPVJGDABME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065018 | |
Record name | 3,5-Dimethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0065018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10272-07-8 | |
Record name | 3,5-Dimethoxyaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10272-07-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethoxyaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010272078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 3,5-dimethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,5-Dimethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0065018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dimethoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.547 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-DIMETHOXYANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS9DUH84WG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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